KefC protein - 136511-60-9

KefC protein

Catalog Number: EVT-1519411
CAS Number: 136511-60-9
Molecular Formula: C20H30ClOP
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KefC is sourced from Escherichia coli, a widely studied bacterium in microbiology. It belongs to the larger family of transport proteins that mediate the movement of ions across cellular membranes. This classification highlights its role in ion transport and homeostasis, essential for bacterial survival and function under varying environmental conditions.

Synthesis Analysis

Methods

The synthesis of KefC protein can be achieved through various methods, including recombinant DNA technology. This involves cloning the gene encoding KefC into an expression vector, followed by transformation into suitable host cells such as E. coli or yeast.

Technical Details

  1. Gene Cloning: The gene for KefC is amplified using polymerase chain reaction (PCR) and inserted into an expression vector.
  2. Transformation: The vector is introduced into competent E. coli cells via heat shock or electroporation.
  3. Protein Expression: Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) in a suitable growth medium.
  4. Purification: Post-expression, KefC can be purified using affinity chromatography techniques, often utilizing tags such as His-tag for isolation.
Molecular Structure Analysis

Structure

KefC protein forms a homodimeric structure characterized by transmembrane domains that facilitate ion transport. Recent cryo-electron microscopy studies have revealed its complex architecture, showing how it accommodates potassium ions while discriminating against sodium ions.

Data

The high-resolution structure of KefC has been resolved to approximately 3.1 Å, providing insights into its ion-binding sites and conformational states during transport cycles. The structural analysis indicates that the C-terminal regulator of potassium conductance domains play a significant role in modulating the activity of the transporter by interacting with ligands such as AMP and glutathione.

Chemical Reactions Analysis

Reactions

KefC functions through a series of conformational changes that facilitate potassium ion transport across the bacterial membrane. The binding of glutathione triggers these changes, allowing for selective efflux of potassium ions in response to cellular conditions.

Technical Details

  1. Ion Binding: The binding of potassium ions occurs at specific sites within the transmembrane domains.
  2. Conformational Changes: Upon ligand binding (glutathione), KefC undergoes structural rearrangements that promote ion release into the extracellular space.
  3. Electrophysiological Studies: Techniques such as single-channel recordings have been employed to study the kinetics and selectivity of ion transport mediated by KefC.
Mechanism of Action

Process

KefC operates primarily as an antiporter, exchanging potassium ions for protons across the membrane. This process is tightly regulated by cellular signals, particularly oxidative stress markers like glutathione.

Data

The mechanism involves:

  • Ligand Binding: Glutathione binds to regulatory domains, leading to activation.
  • Ion Exchange: The transporter facilitates the movement of potassium ions out of the cell while bringing protons in, thereby maintaining electrochemical gradients essential for cellular functions.
Physical and Chemical Properties Analysis

Physical Properties

KefC is typically characterized by:

  • Molecular Weight: Approximately 50 kDa.
  • Solubility: Soluble in detergents used during purification processes.

Chemical Properties

KefC exhibits properties typical of membrane proteins:

  • Stability: Stability can be enhanced by specific lipids and ionic conditions during purification.
  • Activity Modulation: Its activity is sensitive to changes in ionic strength and pH levels.
Applications

KefC protein has significant implications in scientific research:

  • Ion Transport Studies: It serves as a model system for studying ion transport mechanisms in prokaryotes.
  • Biotechnological Applications: Understanding its function can aid in developing strategies for manipulating ion homeostasis in microbial systems, potentially enhancing bioprocessing applications or antibiotic resistance studies.
Structural Characterization of KefC

Cryo-EM Architecture of the K⁺/H⁺ Exchanger

Recent cryo-EM studies at ~3.1 Å resolution have resolved the full-length architecture of Escherichia coli KefC, revealing its homodimeric quaternary structure. Each monomer comprises 13 transmembrane helices (TMs) with an extracellular N-terminus and intracellular C-terminus. The homodimer assembles via tight interactions between TM1 of one monomer and TM8 of the other, burying an interface area of ~1,600 Ų. This scaffold domain forms a lipid-embedded anchor, while the core domain (TMs 3–7 and 10–12) facilitates ion translocation [1] [3].

Table 1: Structural Comparison of KefC and NapA

FeatureKefC (K⁺/H⁺ Exchanger)NapA (Na⁺/H⁺ Antiporter)
Dimer Interface Area~1,600 Ų~2,000 Ų
Transmembrane Helices13 per monomer13 per monomer
Lipid BindingPG lipids at dimer interfaceCardiolipin stabilization
ConformationInward-facingInward/outward-facing states
Ion SpecificityK⁺-selectiveNa⁺-selective

Homodimeric Assembly and Transmembrane Helix Organization

The dimeric interface is stabilized by hydrophobic interactions and two bound phosphatidylglycerol (PG) lipids, identified through thermostability assays. Replacement of NaCl with KCl and addition of AMP during purification were critical for stabilizing the homodimer. The core domain features two discontinuous helices (TM5a-b and TM12a-b) that crossover near the membrane center, creating a compact helical arrangement distinct from Na⁺/H⁺ exchangers [1] [3].

Comparison to Na⁺/H⁺ Antiporters (e.g., NapA)

KefC shares structural homology with Thermus thermophilus NapA (rmsd 3.6 Å), particularly in the scaffold domain. However, KefC exhibits a larger hydrophobic gap at the dimer interface and a more constricted helical crossover. Unlike NapA, KefC’s ion-binding site is adapted for K⁺ coordination, and its intracellular funnel is negatively charged, facilitating proton uptake [1] [2].

Lipid-Binding Interfaces and Membrane Stabilization

PG lipids enhance KefC thermostability by 40%, while cardiolipin shows no effect due to the absence of cationic residues at the interface. Molecular dynamics simulations confirm that PG headgroups form hydrogen bonds with residues at the TM1-TM8 dimer interface, explaining KefC’s preference for anionic phospholipids in bacterial membranes [1] [3].

Table 2: Lipid Interactions in KefC Stabilization

Lipid TypeBinding LocationImpact on ThermostabilityKey Residues
Phosphatidylglycerol (PG)Dimer interface+40% stabilityLys³⁷, Ser¹⁰²
CardiolipinNot boundNo stabilizationN/A
Phosphatidylcholine (PC)Non-specific+15% stabilityHydrophobic pockets

Ion-Binding Pore and Selectivity Filter

Coordination of Dehydrated K⁺ Ions

The ion-binding site in KefC’s core domain selectively binds dehydrated K⁺ ions through a cage formed by backbone carbonyls of TM6 and TM12. Key residues (Val¹⁵³, Thr³³⁶, and Asn³⁴⁰) create a 2.8-Å-diameter cavity matching K⁺ ionic radius. Molecular dynamics simulations show this site excludes Na⁺ due to its smaller dehydration energy penalty, explaining KefC’s 100-fold selectivity for K⁺ over Na⁺ [1] [3].

Role of Conserved Aspartate Residues in Ion Transport

Asp¹⁵⁶ (TM6) is critical for ion transport, acting as a proton acceptor during K⁺/H⁺ exchange. Mutation to asparagine (D156N) abolishes ion flux by disrupting the proton relay network. This residue aligns with D157 in NapA but uniquely coordinates K⁺ via water-mediated hydrogen bonds instead of direct Na⁺ chelation [1] [3].

Regulatory RCK Domains

Domain-Swapped Helices and Ligand Binding (AMP/GSH)

The C-terminal RCK (Regulator of K⁺ Conductance) domains form a dimer with domain-swapped α-helices that bind ligands at two distinct sites:

  • AMP binds a Rossmann-fold pocket via residues Gly⁴⁸⁰ and Asp⁵⁰⁰, mimicking NAD⁺ interactions in related transporters.
  • Glutathione (GSH) occupies a cleft between KTN domains, with its glycine carboxylate stabilized by Arg⁴¹⁶ and Arg⁵¹⁶ [1] [3] [8].

Table 3: Ligand Binding Sites in KefC RCK Domains

LigandBinding Site ResiduesBiological RoleConformational Effect
AMPGly⁴⁸⁰, Asp⁵⁰⁰, Leu⁵⁰⁴Maintenance of inactive stateStabilizes interdomain contact
GSHArg⁴¹⁶, Arg⁵¹⁶, Asn⁵⁵¹Inhibition of K⁺ effluxLocks RCK dimer interface
GSX (e.g., N-ethylsuccinimido-GSH)Phe⁴⁴¹, Gln⁴¹²Activation of effluxDisplaces Phe⁴⁴¹, disrupts dimer

Conformational Inhibition Mechanisms

In the inhibited state, GSH binding stabilizes an interdomain interaction where Phe⁴⁴¹ inserts into a hydrophobic pocket of the adjacent RCK subunit. This "locks" the RCK dimer, preventing detachment from the transmembrane domain. Activation occurs when glutathione adducts (e.g., N-ethylsuccinimido-GSH) sterically eject Phe⁴⁴¹ from its pocket, triggering RCK detachment and pore opening [8]. Mutations like F441A cause constitutive activation, confirming this mechanism’s role in gating K⁺ efflux during electrophile stress [1] [8].

Compound Names Mentioned

  • KefC protein
  • Glutathione (GSH)
  • N-ethylsuccinimido-S-glutathione (GSX)
  • Adenosine monophosphate (AMP)
  • Phosphatidylglycerol (PG)

Properties

CAS Number

136511-60-9

Product Name

KefC protein

Molecular Formula

C20H30ClOP

Synonyms

KefC protein

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